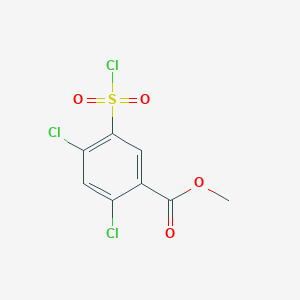

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate

Overview

Description

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is a chemical compound with the CAS Number: 924867-89-0 . It has a molecular weight of 303.55 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound involves the continuous-flow diazotization of methyl 2-aminobenzoate in a three-inlet flow reactor via a cross joint followed by chlorosulfonylation in the tandem tank reactor . This process significantly reduces side reactions such as hydrolysis, even at high concentrations of hydrochloric acid .Molecular Structure Analysis

The InChI code for this compound is1S/C8H5Cl3O4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

This compound has a melting point of 59-61 degrees Celsius . It’s a solid at room temperature .Scientific Research Applications

Synthesis and Efficiency

- Efficient Synthesis : Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is synthesized efficiently through continuous-flow diazotization. This method inhibits side reactions, such as hydrolysis, even in high concentrations of hydrochloric acid, demonstrating its potential in a flow reactor setup (Yu et al., 2016).

Molecular Structure and Properties

- Crystal Structure : The compound exhibits a novel crystal structure, as exemplified in the case of amidoflumet, where sulfonamide H atom and the carbonyl O atom of the ester substituent align coplanarly with the aromatic ring, forming an intramolecular N—H⋯O hydrogen bond (Kimura & Hourai, 2005).

Chemical Reactions and Transformations

- Chlorination Products : Chlorination of related compounds leads to various isomers, demonstrating the complex chemical behavior and potential of this compound in derivative synthesis (Stelt, Suurmond, & Nauta, 1956).

Application in Sensing Technologies

- Chemosensors : Derivatives of this compound show potential in the development of selective and colorimetric fluoride chemosensors. This application underscores its utility in environmental and analytical chemistry (Ma et al., 2013).

Interaction with Other Chemicals

- Corrosion Inhibition and Antimicrobial Activity : Schiff base ligands derived from compounds related to this compound demonstrate both corrosion inhibition and antimicrobial activities, highlighting its versatility in materials science and biochemistry (Pandiarajan et al., 2020).

Environmental and Biochemical Interactions

- Degradation Pathways : In environmental contexts, related chlorophenols undergo anaerobic degradation, leading to simpler compounds like benzoate. This indicates the potential environmental impact and degradation pathways of this compound and its derivatives (Zhang & Wiegel, 1990).

Safety and Hazards

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is classified as a dangerous substance. It has hazard statements H301-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name |

methyl 2,4-dichloro-5-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHUFQIGUCYKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1417686.png)

![5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417688.png)

![8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1417695.png)

![potassium (R)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1417699.png)

![3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417701.png)

![9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417706.png)

![[5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1417708.png)

![2-(4-Isopropylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417709.png)